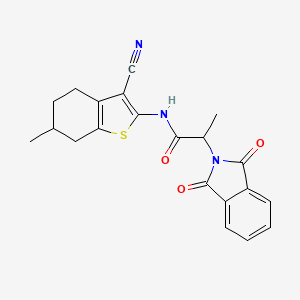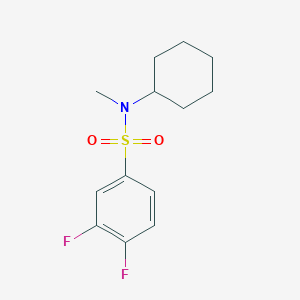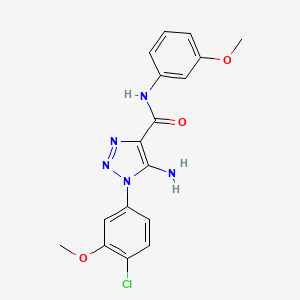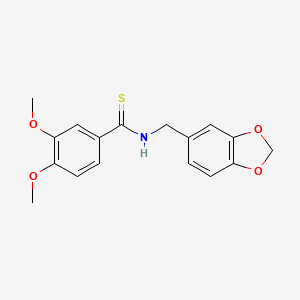![molecular formula C20H21N3OS2 B5084056 N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a protein that plays a crucial role in the development and functioning of B-cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been shown to have promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 is a selective inhibitor of BTK, which means it specifically targets this protein and does not affect other proteins in the body. BTK is involved in the signaling pathway that leads to the activation of B-cells. Inhibiting BTK activity with TAK-659 prevents this signaling pathway from being activated, leading to the suppression of B-cell activity. This results in the suppression of the immune response in autoimmune disorders and the death of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK activity with TAK-659 leads to the suppression of B-cell activity, which results in the suppression of the immune response. This can lead to a decrease in inflammation and the symptoms of autoimmune disorders. In cancer cells, the inhibition of BTK activity with TAK-659 leads to cell death and tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK. This means that it specifically targets this protein and does not affect other proteins in the body. This makes it an ideal tool for studying the role of BTK in various diseases. However, one limitation of TAK-659 is its potency. It is a highly potent inhibitor of BTK, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of TAK-659. One area of research is the development of new and more potent inhibitors of BTK. This could lead to the development of more effective treatments for cancer and autoimmune disorders. Another area of research is the identification of new targets for TAK-659. This could lead to the development of new treatments for diseases that are not currently treatable with existing drugs. Finally, the use of TAK-659 in combination with other drugs is an area of research that holds promise for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling of the piperidinecarboxamide group. The process starts with the reaction of 3-(1,3-thiazol-4-yl)aniline with 3-chlorothiophene-2-carbaldehyde to form an intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, TAK-659. The synthesis of TAK-659 has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
TAK-659 has been the subject of numerous scientific studies due to its potential applications in medicine. One of the main areas of research has been in the treatment of cancer. BTK is overexpressed in many types of cancer, and inhibiting its activity has been shown to be an effective strategy for treating cancer. TAK-659 has been shown to be effective in inhibiting BTK activity in cancer cells, leading to cell death and tumor regression.
Another area of research has been in the treatment of autoimmune disorders. BTK plays a crucial role in the development and functioning of B-cells, which are involved in the immune response. Inhibiting BTK activity with TAK-659 has been shown to be effective in treating autoimmune disorders such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-[3-(1,3-thiazol-4-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-20(16-4-7-23(8-5-16)11-15-6-9-25-12-15)22-18-3-1-2-17(10-18)19-13-26-14-21-19/h1-3,6,9-10,12-14,16H,4-5,7-8,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYNTNSUHFEKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CSC=N3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)
![1-[bis(2-hydroxyethyl)amino]-3-(2-tert-butylphenoxy)-2-propanol hydrochloride](/img/structure/B5084016.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)